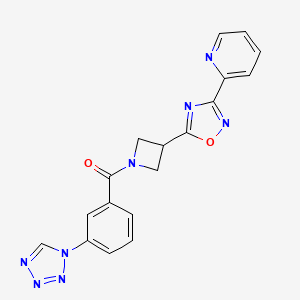

3-((Methylsulfonyl)methyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(Methanesulfonylmethyl)azetidine” is a chemical compound used in laboratory settings and the manufacture of chemical compounds . It is a type of azetidine, which is a four-membered nitrogen-containing heterocycle . The properties of azetidines are driven by the ring strain of approximately 25.4 kcal/mol .

Synthesis Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Molecular Structure Analysis

The molecular formula of “3-(Methanesulfonylmethyl)azetidine” is C5H12ClNO2S, and its molecular weight is 185.6723 g/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines .

Chemical Reactions Analysis

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

科学的研究の応用

Synthetic Chemistry and Ring Expansion

3-(Methanesulfonylmethyl)azetidine is used in stereoselective synthetic processes, particularly in the ring expansion of azetidines to produce pyrrolidines. This transformation is facilitated by the conversion of azetidines into methanesulfonyloxymethyl derivatives, which upon heating, undergo stereospecific ring enlargement. This methodology allows for the synthesis of 3-chloro or 3-methanesulfonyloxy pyrrolidines from enantiopure β-amino alcohols, offering a versatile approach for generating functionally diverse pyrrolidines (Couty et al., 2003; Durrat et al., 2008).

Polymerization

The anionic ring-opening polymerization (AROP) of N-(methanesulfonyl)azetidine represents a novel approach in polymer science. Initiated by specific anionic initiators at elevated temperatures, this process yields branched polymers. The polymerization is noteworthy for its first-order kinetics with respect to the azetidine compound and highlights the role of methanesulfonyl groups in facilitating chain transfer and branching mechanisms, showcasing a new avenue for synthesizing novel polymeric materials (Reisman et al., 2018).

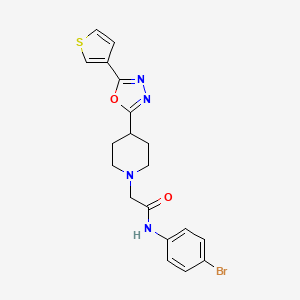

Drug Discovery and Molecular Synthesis

In drug discovery, 3-(Methanesulfonylmethyl)azetidine is pivotal for the synthesis of 3-aryl-3-sulfanyl azetidines, which are synthesized directly from azetidine-3-ols through mild, iron-catalyzed thiol alkylation. This process, which involves a broad range of thiols and azetidinols, leverages the azetidine carbocation for successful reactions. The resultant azetidine sulfides are considered valuable motifs in the exploration of new chemical space for drug design, demonstrating the compound's significance in the development of potential therapeutic agents (Dubois et al., 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(methylsulfonylmethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9(7,8)4-5-2-6-3-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWBJQGYZAWWOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)

![2-[2-[2-[[4-[[8-(hydroxyamino)-8-oxooctanoyl]amino]phenyl]methylcarbamoyloxy]ethoxy]ethoxy]ethyl N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]carbamate](/img/structure/B2583742.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-bromo-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2583757.png)

![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)